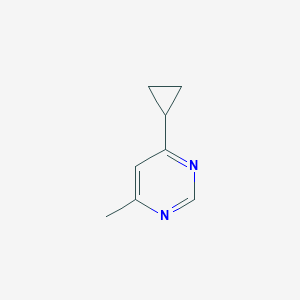

4-Cyclopropyl-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-8(7-2-3-7)10-5-9-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFIOUVSBKJORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Cyclopropyl-6-methylpyrimidine, also known as cyprodinil, is a compound with significant applications primarily in agriculture and pharmaceuticals. This article explores its various applications, supported by data tables and case studies.

Systemic Fungicide

Mechanism of Action:

Cyprodinil acts by disrupting the metabolic processes in fungi, particularly targeting the biosynthesis of amino acids essential for fungal growth. This mechanism makes it effective against several fungal diseases affecting crops.

Case Studies:

-

Tomato and Potato Crops:

- In greenhouse studies, cyprodinil was applied to tomato and potato plants. The compound was primarily found on the surface and within the tissue of tomatoes, demonstrating a significant residue presence post-treatment .

- In potatoes, cyprodinil showed persistence in soil, indicating potential for accumulation and subsequent crop rotation impacts .

- Crop Rotation Studies:

Environmental Impact

Soil Degradation:

Cyprodinil is metabolized in soil, leading to the formation of various degradation products. Notably, one important degradation product was identified as N-(3-hydroxyphenyl)-4-cyclopropyl-6-methylpyrimidin-2-ylamine, which has a short half-life, suggesting it may pose less risk to non-target organisms over time .

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of cyprodinil beyond its agricultural use:

Table 1: Summary of Agricultural Applications

| Crop Type | Application Method | Residue Detection | Persistence in Soil |

|---|---|---|---|

| Tomato | Foliar Spray | High (55-62%) | Moderate |

| Potato | Foliar Spray | Moderate | High |

Table 2: Case Study Findings on Toxicity

| Study Type | Findings | NOAEL (mg/kg bw/day) |

|---|---|---|

| Chronic Toxicity | Increased liver weights in rats | 35.6 |

| Acute Toxicity | No significant neoplastic findings | 196 |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-Cyclopropyl-6-methylpyrimidine with two analogous compounds from the evidence: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and 6-Chloro-4-hydroxypyrimidine (–3). Key differences in substituents, functional groups, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position 4) | Substituents (Position 6) | Key Functional Groups | CAS Number | Primary Uses |

|---|---|---|---|---|---|

| This compound | Cyclopropyl | Methyl | None (neutral aromatic) | Not provided | Hypothesized: Drug discovery |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chlorine (position 2) | Methyl | Carboxylic acid (position 4) | 89581-58-8 | Manufacturing, laboratory |

| 6-Chloro-4-hydroxypyrimidine | Hydroxyl | Chlorine | Hydroxyl (position 4) | 4765-77-9 | Manufacturing, laboratory |

Key Findings:

Substituent Effects on Reactivity and Stability :

- The cyclopropyl group in this compound is expected to enhance steric hindrance and metabolic stability compared to the chlorine or hydroxyl groups in the analogs. Cyclopropane’s strained ring structure may also influence conformational rigidity.

- The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid increases polarity and solubility in aqueous media, whereas this compound lacks such functional groups, likely reducing its solubility.

In contrast, the cyclopropyl group in the target compound is electron-withdrawing but non-polar, which may limit hydrogen-bonding interactions.

The cyclopropyl analog, lacking halogens or acidic groups, is hypothesized to have a milder safety profile.

Application-Specific Behavior :

- Chlorine and hydroxyl substituents are often exploited in cross-coupling reactions (e.g., Suzuki-Miyaura), while cyclopropyl groups are favored in medicinal chemistry for their ability to modulate pharmacokinetics.

Q & A

Advanced Research Questions

How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require:

- Cross-validation : Use multiple techniques (IR, Raman) to confirm functional groups .

- Solvent effects : Include solvent models (e.g., PCM in DFT) to improve accuracy .

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations .

How to optimize multi-step synthesis involving this compound?

Methodological Answer:

Strategies include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during subsequent steps .

- Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling efficiency .

- In-line analytics : Monitor reactions via LC-MS to identify intermediates .

| Challenge | Mitigation Strategy | References |

|---|---|---|

| Low coupling yield | Optimize catalyst loading/temperature | |

| Side reactions | Introduce steric hindrance |

How to analyze steric effects of the cyclopropyl group in derivatives?

Methodological Answer:

- X-ray crystallography : Compare bond angles/distortions in derivatives .

- DFT-based steric maps : Quantify steric bulk using %VBur calculations .

- Kinetic studies : Measure reaction rates with bulky vs. small substituents .

How to design stability studies under varying pH/temperature?

Methodological Answer:

- Accelerated degradation : Expose the compound to pH 1–13 and 40–80°C for 24–72 hours .

- Analytical monitoring : Use HPLC to track degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability .

| Condition | Analytical Tool | References |

|---|---|---|

| Acidic/alkaline hydrolysis | HPLC with UV detection | |

| Thermal stress | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.